Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
Description
The compound features a phenyl ring substituted with fluorine atoms at the 3- and 4-positions, an amino-acetate backbone, and a methyl ester hydrochloride salt. Its structural uniqueness lies in the electronic and steric effects imparted by the difluoro substitution pattern, which may influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-difluorophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMXCRAXSJZNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-63-8 | |
| Record name | methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Key Intermediate CPA
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 3,4-difluorobenzaldehyde with malonic acid | Pyridine, piperidine | Forms (E)-3-(3,4-difluorophenyl)-2-propenoic acid |
| 2 | Conversion to acid chloride | Thionyl chloride, toluene, pyridine | Acid chloride intermediate |
| 3 | Esterification with L-menthol | L-menthol, toluene, pyridine | Chiral ester formation |
| 4 | Cyclopropanation | Dimethylsulfoxonium methylide, NaI, NaOH, DMSO | Formation of cyclopropanecarboxylate ester |
| 5 | Hydrolysis | Aqueous base | Yields cyclopropanecarboxylic acid |
| 6 | Conversion to acid chloride | Thionyl chloride | Acid chloride for further steps |
| 7 | Azide formation and reduction | Sodium azide, tert-butylammonium bromide | Leads to CPA |
This sequence is described in patent WO2013144295A1 and related documents, emphasizing the importance of stereochemical control during cyclopropanation and subsequent transformations.
Alternative Route via Chloroacetylation
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | 1,2-difluorobenzene, chloroacetyl chloride, AlCl3 | Forms 2-chloro-1-(3,4-difluorophenyl)ethanone |
| 2 | Enantioselective reduction | Chiral oxazaborolidine catalyst, borane dimethylsulfide | Produces chiral 2-chloro-1-(3,4-difluorophenyl)ethanol |
| 3 | Horner-Wadsworth-Emmons reaction | Triethylphosphonoacetate, NaH, toluene | Yields cyclopropyl carboxylate ester |
| 4 | Conversion to amide | Methyl formate, ammonia | Amide formation |
| 5 | Hofmann rearrangement | NaOH, NaOCl | Produces CPA |
This route, detailed in WO 08/018822 and WO 08/018823, offers an alternative with enantioselective steps and different functional group manipulations.
Final Conversion to Methyl 2-amino-2-(3,4-difluorophenyl)acetate Hydrochloride
Once the cyclopropylamine intermediate is obtained, it undergoes esterification and amination steps to introduce the methyl ester and amino groups at the alpha position relative to the phenyl ring. The hydrochloride salt is formed by treatment with hydrochloric acid to enhance stability and crystallinity.
Comparative Data Table of Synthetic Routes
| Feature | Route A (Malonic Acid Condensation) | Route B (Chloroacetylation) |
|---|---|---|
| Starting Material | 3,4-difluorobenzaldehyde | 1,2-difluorobenzene |
| Key Intermediate | Acid chloride and cyclopropanecarboxylate | Chloroacetyl ketone and chlorohydrin |
| Stereochemical Control | Via chiral ester and cyclopropanation | Via chiral oxazaborolidine catalyst |
| Reaction Conditions | Pyridine, thionyl chloride, DMSO, NaOH | AlCl3, borane complex, NaH, toluene |
| Yield and Purity | High enantiomeric purity reported | Enantioselective reduction step critical |
| Complexity | Moderate to high | Moderate to high |
| Patent References | WO2013144295A1 | WO 08/018822, WO 08/018823 |
Research Findings and Notes
The synthetic methods focus heavily on maintaining stereochemical purity, which is crucial for the biological activity of the compound and its derivatives.
Cyclopropanation steps using dimethylsulfoxonium methylide are versatile, with sodium hydroxide serving as an alternative base to sodium hydride, offering operational flexibility.
The hydrochloride salt form of methyl 2-amino-2-(3,4-difluorophenyl)acetate is preferred for its improved handling and stability in pharmaceutical applications.
While direct synthetic routes to this compound are less commonly detailed in open literature, the preparation of key intermediates such as CPA provides a foundation for further functionalization to the target compound.
Comparative analysis with structurally related compounds highlights subtle differences in functional groups that influence synthetic strategy and reactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenylacetate derivatives .
Scientific Research Applications
Drug Development
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest it could serve as a lead compound in the development of new drugs targeting diseases such as cancer and neurological disorders. The difluorophenyl group enhances lipophilicity and metabolic stability, which are advantageous for drug design.
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly in cancer research. Research has shown potential anticancer properties linked to amino acetate functionalized derivatives. However, specific biological assays for this compound are still required to validate its efficacy.
Synthetic Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as hydrolysis, nucleophilic substitution, and oxidation, making it useful in synthetic organic chemistry.
Case Study 1: Anticancer Properties
Research conducted on amino acetate functionalized Schiff base organotin(IV) complexes has shown promising results in inhibiting cancer cell proliferation. The structural similarities between these complexes and this compound suggest that further studies could explore its potential anticancer mechanisms.
Case Study 2: Enzyme Inhibition
Studies investigating the enzyme inhibition properties of related compounds indicate that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to the development of novel inhibitors for therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
Physicochemical Properties
- Polarity: The 3,4-difluoro group increases electronegativity, enhancing dipole-dipole interactions and possibly improving solubility in polar solvents compared to mono-fluoro analogs .
- Molecular Weight : Difluoro analogs (e.g., 3,4- and 2,5-difluoro) have nearly identical molecular weights (~237–238 g/mol), suggesting similar diffusion characteristics .
- Acid/Base Behavior : The hydrochloride salt form improves water solubility via ionic interactions, a feature shared across all listed analogs .
Biological Activity
Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C_{10}H_{10}ClF_2N_1O_2
- Molecular Weight : 237.63 g/mol
- Functional Groups : Contains a methyl ester group, an amino group, and a difluorophenyl moiety.
The presence of fluorine atoms enhances the compound's lipophilicity and bioactivity, making it a versatile scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The difluorophenyl group is crucial for binding to target proteins or enzymes, thereby modulating their activity. This modulation can lead to various physiological effects, including enzyme inhibition and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the difluorophenyl moiety can significantly affect the compound's potency against multidrug-resistant (MDR) cancer cells .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Cytotoxicity Studies : A study demonstrated that analogs of this compound showed varying degrees of cytotoxicity against cancer cell lines. The presence of the difluorophenyl group was found to enhance activity compared to non-fluorinated analogs .
- SAR Analysis : Detailed SAR studies revealed that substituents on the phenyl ring significantly influence the biological activity. For example, specific hydrophobic groups at certain positions were associated with increased potency against cancer cells .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic use .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via a multi-step route starting from 3,4-difluorophenylacetic acid derivatives. For example, esterification of the carboxylic acid group using methanol under acidic conditions yields the methyl ester. Subsequent introduction of the amino group via reductive amination or nucleophilic substitution requires careful control of reaction conditions (e.g., pH, temperature) to avoid side reactions . Characterization of intermediates should include H/C NMR, LC-MS, and IR spectroscopy to confirm functional group transformations. Purity assessment via HPLC (e.g., using C18 columns) is critical to identify unreacted starting materials or byproducts .
Q. How can researchers ensure the purity of the hydrochloride salt during purification?
- Methodological Answer : Recrystallization is a preferred method for purifying hydrochloride salts. Solvent systems like ethanol/water or acetone/hexane are effective for removing impurities. For instance, highlights recrystallization of structurally similar hydrochloride salts using ethanol, achieving >97% purity. Post-crystallization, dynamic vapor sorption (DVS) analysis can assess hygroscopicity, which is critical for storage stability .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula (e.g., [M+H]+ or [M-Cl]+ ions). H NMR should resolve the aromatic protons (3,4-difluorophenyl group) and the methyl ester singlet (~3.7 ppm). F NMR can distinguish between ortho and para fluorine environments. X-ray crystallography is recommended for absolute stereochemical confirmation if chiral centers are present .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data between batches or synthetic routes?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or polymorphic forms. For example, notes that hydrochloride salts may exhibit varying hygroscopicity, affecting NMR peak splitting. To resolve this:
- Perform variable-temperature NMR to identify dynamic processes.
- Use solid-state NMR or PXRD to analyze crystalline forms.
- Cross-validate with independent techniques like FT-IR for functional group consistency .
Q. What strategies are effective for stabilizing the compound under experimental conditions (e.g., aqueous buffers, high temperature)?
- Methodological Answer : Stability studies under simulated experimental conditions (e.g., pH 7.4 buffer, 37°C) should be conducted using accelerated stability protocols. recommends storage in inert atmospheres at 2–8°C to prevent hydrolysis of the ester group. For aqueous applications, lyophilization with cryoprotectants (e.g., trehalose) can enhance shelf life. Degradation products can be monitored via LC-MS/MS .
Q. How can chiral synthesis of the amino ester be achieved, and what are the challenges in enantiomeric resolution?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can yield enantiomerically pure products. highlights the use of (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride as a chiral intermediate, resolved via chiral HPLC (Chiralpak IA/IB columns). Key challenges include minimizing racemization during HCl salt formation and ensuring column compatibility with polar solvents .
Q. What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
- Methodological Answer : Schlenk line techniques or gloveboxes (N/Ar atmosphere) are essential for moisture-sensitive steps, such as reductive amination. emphasizes using anhydrous solvents (e.g., THF, DMF) stored over molecular sieves. Reaction progress should be monitored in real-time via inline FT-IR or Raman spectroscopy to minimize exposure to air .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
